(2R)-1-[2-(1-ethylindol-3-yl)acetyl]pyrrolidine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-1-[2-(1-ethylindol-3-yl)acetyl]pyrrolidine-2-carboxamide, commonly known as EIPLA, is a novel compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has shown promising results in various applications.
Wirkmechanismus
The mechanism of action of EIPLA is not fully understood. However, studies have suggested that EIPLA inhibits the activity of certain enzymes, including histone deacetylases (HDACs) and proteasomes. HDACs are enzymes that play a crucial role in the regulation of gene expression, and their inhibition can lead to the activation of various tumor suppressor genes. Proteasomes are responsible for the degradation of proteins, and their inhibition can lead to the accumulation of misfolded proteins, leading to apoptosis.
Biochemical and Physiological Effects:
Studies have shown that EIPLA has various biochemical and physiological effects. EIPLA has been shown to inhibit the growth of cancer cells and induce apoptosis. Additionally, EIPLA has also been shown to have anti-inflammatory and neuroprotective properties. EIPLA has also been shown to inhibit the activity of HDACs and proteasomes, leading to the activation of tumor suppressor genes and the accumulation of misfolded proteins, respectively.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of EIPLA is its ability to inhibit the growth of cancer cells and induce apoptosis. Additionally, EIPLA has also shown anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases. However, one of the limitations of EIPLA is its limited solubility in water, which can make it challenging to use in certain experiments.
Zukünftige Richtungen
There are various future directions for the research on EIPLA. One of the significant future directions is to study the mechanism of action of EIPLA in more detail. Additionally, further studies are needed to determine the efficacy of EIPLA in the treatment of various cancers and inflammatory and neurodegenerative diseases. Furthermore, studies are needed to determine the optimal dosage and administration route of EIPLA for maximum efficacy.
Conclusion:
EIPLA is a novel compound that has shown promising results in various scientific research applications. EIPLA has been synthesized using various methods and has shown anti-cancer, anti-inflammatory, and neuroprotective properties. However, further studies are needed to determine the mechanism of action of EIPLA in more detail and to determine its efficacy in the treatment of various diseases.
Synthesemethoden
EIPLA can be synthesized using various methods, including chemical synthesis, enzymatic synthesis, and chemoenzymatic synthesis. One of the commonly used methods is chemical synthesis, where the compound is synthesized using a series of chemical reactions. In this method, the starting material is 1-ethylindole-3-carboxylic acid, which is converted into the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine-2-carboxamide to yield EIPLA.
Wissenschaftliche Forschungsanwendungen
EIPLA has shown promising results in various scientific research applications. One of the significant applications of EIPLA is in the field of cancer research. Studies have shown that EIPLA inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer treatment. Additionally, EIPLA has also shown anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of various inflammatory and neurodegenerative diseases.
Eigenschaften
IUPAC Name |
(2R)-1-[2-(1-ethylindol-3-yl)acetyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-2-19-11-12(13-6-3-4-7-14(13)19)10-16(21)20-9-5-8-15(20)17(18)22/h3-4,6-7,11,15H,2,5,8-10H2,1H3,(H2,18,22)/t15-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDWFDIZEAJDGA-OAHLLOKOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)N3CCCC3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C2=CC=CC=C21)CC(=O)N3CCC[C@@H]3C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.